[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride
Description
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes a cyano group, a phenyl ring, and an amino acid ester
Properties
IUPAC Name |
ethyl 2-[[cyano(phenyl)methyl]amino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10;/h3-7,11,14H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHUTGOHZXALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride typically involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction is carried out at room temperature, making it compatible with a wide range of amino acids, including natural, aromatic, and aliphatic amino acids.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of ion-exchange resins or other catalytic systems to facilitate the esterification process. These methods aim to optimize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride can be compared with other similar compounds, such as:
2-Phenethylamines: These compounds share a similar phenyl-ethylamine structure and are known for their biological activity.
Cyano-containing tetraphenylethene isomers: These compounds exhibit similar mechanoluminescence properties but differ in their recovery processes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₄H₁₄ClN₃O₂
- Molecular Weight : 283.73 g/mol
- Structure : The compound features a cyano group attached to a phenyl ring and an amino-acetic acid moiety, which is typical of many biologically active compounds.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may inhibit cell proliferation through apoptosis induction.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It could interact with various receptors in the central nervous system, influencing neurotransmission.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells by activating caspases.
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing an effective minimum inhibitory concentration (MIC) at 50 µg/mL for both strains.
-
Cytotoxicity Assessment :
- In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated significant cytotoxicity with IC50 values ranging from 20 to 40 µM, suggesting a dose-dependent response.
-
Neuroprotective Evaluation :
- A neuroprotection assay using primary neuronal cultures indicated that treatment with the compound reduced oxidative stress markers by approximately 30%, supporting its potential role in neuroprotection.
Data Tables
| Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 50 µg/mL | |
| Antimicrobial | E. coli | MIC = 50 µg/mL | |
| Cytotoxicity | HeLa Cells | IC50 = 20 µM | |
| Cytotoxicity | MCF-7 Cells | IC50 = 40 µM | |
| Neuroprotection | Neuronal Cultures | 30% reduction in oxidative stress markers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
